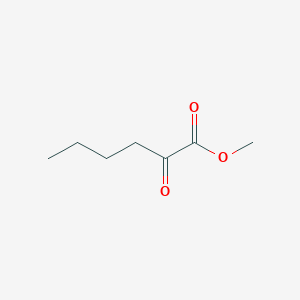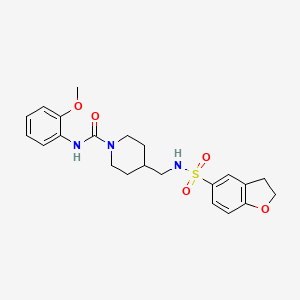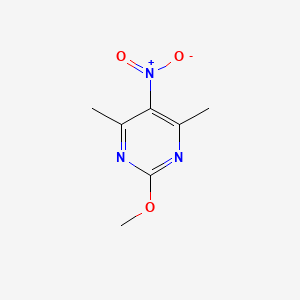
2-甲氧基-4,6-二甲基-5-硝基嘧啶
描述
2-Methoxy-4,6-dimethyl-5-nitropyrimidine is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.165 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of methoxy, dimethyl, and nitro functional groups attached to the pyrimidine ring.
科学研究应用
2-Methoxy-4,6-dimethyl-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
Pyrimidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biochemical pathways, including nucleic acid synthesis and signal transduction .
Pharmacokinetics
The compound has a predicted boiling point of 316.0±34.0 °C and a density of 1.269±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Pyrimidine derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine typically involves the nitration of 2-methoxy-4,6-dimethylpyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
化学反应分析
Types of Reactions
2-Methoxy-4,6-dimethyl-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Reduction: Formation of 2-methoxy-4,6-dimethyl-5-aminopyrimidine.
Oxidation: Formation of 2-methoxy-4,6-dicarboxy-5-nitropyrimidine.
相似化合物的比较
Similar Compounds
2-Methoxy-4,6-dimethylpyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dihydroxy-6-methyl-5-nitropyrimidine: Contains hydroxyl groups instead of methoxy, affecting its solubility and reactivity.
4,6-Dimethoxy-2-methyl-5-nitropyrimidine: Has methoxy groups at different positions, influencing its chemical properties.
Uniqueness
2-Methoxy-4,6-dimethyl-5-nitropyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2-methoxy-4,6-dimethyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4-6(10(11)12)5(2)9-7(8-4)13-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLDTEBEKUVBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
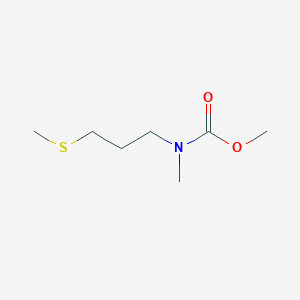

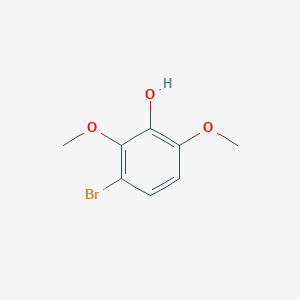
![5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2399927.png)
![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)
![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide](/img/structure/B2399939.png)
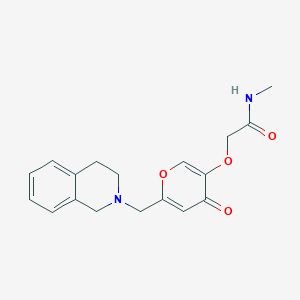
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide](/img/structure/B2399941.png)
